molecular formula C14H15N3O3 B2937637 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 302937-05-9

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2937637
CAS RN: 302937-05-9
M. Wt: 273.292
InChI Key: FEWCVLOMZJNYMB-UHFFFAOYSA-N
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Description

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, also known as MMOP, is a novel compound that has gained significant attention in the scientific community. It is a heterocyclic compound that has demonstrated potential as a therapeutic agent in various diseases.

Scientific Research Applications

Anticoagulant Activity through Inhibition of Blood Coagulation Factors

Research by Potapov et al. (2021) involved the synthesis of compounds with a pyrimidinone moiety, demonstrating inhibitory activity against blood coagulation factors Xa and XIa. This suggests potential anticoagulant applications for pyrimidine derivatives in medical research and therapeutic development (Potapov et al., 2021).

Structural Analysis and Electronic Polarization

Studies by Orozco et al. (2008) on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed insights into the electronic polarization and structural properties of these compounds, which are crucial for understanding their reactivity and interaction with biological targets (Orozco et al., 2008).

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition

Lei et al. (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as important intermediates that inhibited tumor necrosis factor alpha and nitric oxide, indicating their potential in anti-inflammatory and anticancer research (Lei et al., 2017).

PI3K-AKT-mTOR Pathway Inhibition

Hobbs et al. (2019) discussed the utility of 4-(pyrimidin-4-yl)morpholines in inhibiting the PI3K and PIKKs as part of cancer treatment strategies, demonstrating the importance of these structures in developing targeted therapies (Hobbs et al., 2019).

properties

IUPAC Name

7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-2-3-12-15-13(16-4-6-20-7-5-16)11(9-18)14(19)17(12)8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCVLOMZJNYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCOCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974100
Record name 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5854-99-9
Record name 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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